1-(2,5-dimethylphenyl)propan-1-ol
Description
1-(2,5-Dimethylphenyl)propan-1-ol is a secondary alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 5-positions, attached to a three-carbon propanol chain. The compound’s hydroxyl group and aromatic substituents suggest moderate polarity, influencing solubility and reactivity in organic synthesis or pharmaceutical applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHVLYXKPLTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292385 | |
| Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104174-12-1 | |
| Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104174-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride in methanol selectively reduces the ketone group to a secondary alcohol under mild conditions. A typical procedure involves dissolving 1-(2,5-dimethylphenyl)propan-1-one (5.0 mmol) in anhydrous methanol (20 mL) and adding NaBH₄ (6.0 mmol) portion-wise at 0°C. The reaction proceeds to completion within 2 hours at room temperature, followed by quenching with dilute HCl and extraction with ethyl acetate.
Key Data:
Lithium Aluminum Hydride (LiAlH₄) Reduction
For substrates requiring stronger reducing conditions, LiAlH₄ in tetrahydrofuran (THF) achieves complete conversion. The ketone (5.0 mmol) is refluxed with LiAlH₄ (10.0 mmol) in THF (30 mL) for 4 hours, followed by careful hydrolysis with aqueous NH₄Cl.
Key Data:
-
Yield: 89–92%
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Purity: 97% (NMR analysis)
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Safety Note: Exothermic reaction necessitates controlled addition.
Grignard Reaction Approach
This two-step method involves the nucleophilic addition of a Grignard reagent to a benzaldehyde derivative, followed by hydrolysis.
Synthesis of 2,5-Dimethylbenzaldehyde Intermediate
2,5-Dimethylbenzaldehyde is prepared via Friedel-Crafts acylation of 1,4-dimethylbenzene with formyl chloride under AlCl₃ catalysis.
Propylmagnesium Bromide Addition
The aldehyde (5.0 mmol) is treated with propylmagnesium bromide (10.0 mmol) in dry ether at −10°C. After stirring for 3 hours, the mixture is hydrolyzed with NH₄Cl(aq) to yield the alcohol.
Key Data:
-
Yield: 75–80%
-
Challenges: Steric hindrance from methyl groups reduces reaction efficiency.
Hydroboration-Oxidation of Allyl Derivatives
This anti-Markovnikov addition method is suitable for synthesizing alcohols from alkenes.
Allylation of 2,5-Dimethylphenylboronic Acid
2,5-Dimethylphenylboronic acid (5.0 mmol) undergoes Suzuki coupling with allyl bromide (6.0 mmol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (15 mmol) in dioxane/water (4:1). The resulting allylbenzene derivative is treated with BH₃·THF (10.0 mmol) at 0°C, followed by oxidative workup with H₂O₂/NaOH.
Key Data:
-
Yield: 70–75%
-
Regioselectivity: >90% anti-Markovnikov addition
Catalytic Hydrogenation of Propenone Derivatives
Selective hydrogenation of α,β-unsaturated ketones offers an alternative pathway.
Synthesis of 1-(2,5-Dimethylphenyl)propen-1-one
The propenone intermediate is prepared via Claisen-Schmidt condensation between 2,5-dimethylacetophenone and formaldehyde under basic conditions.
Hydrogenation Conditions
The propenone (5.0 mmol) is dissolved in ethanol (25 mL) and hydrogenated over 10% Pd/C (50 mg) at 50 psi H₂ for 6 hours.
Key Data:
-
Yield: 85–88%
-
Catalyst Recyclability: Pd/C retains >90% activity after three cycles.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| NaBH₄ Reduction | 82–88 | >95 | 2–4 hours | High |
| LiAlH₄ Reduction | 89–92 | 97 | 4–6 hours | Moderate |
| Grignard Reaction | 75–80 | 90 | 8–10 hours | Low |
| Hydroboration-Oxidation | 70–75 | 88 | 12–14 hours | Moderate |
| Catalytic Hydrogenation | 85–88 | 96 | 6–8 hours | High |
Key Observations:
-
Reduction Methods: LiAlH₄ provides superior yields but poses handling risks. NaBH₄ is safer and faster, making it ideal for industrial applications.
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Catalytic Hydrogenation: Balances yield and scalability, though requires specialized equipment.
Optimization Strategies
Solvent Effects
Temperature Control
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Low temperatures (−10°C to 0°C) minimize side reactions in Grignard additions.
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Room temperature suffices for NaBH₄ due to its mild reducing power.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(2,5-Dimethylphenyl)propan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(2,5-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 1-(2,5-Dimethylphenyl)propan-1-ol and Analogous Compounds
*Calculated molecular weight based on formula.
Functional Group Analysis
- Hydroxyl vs. Ketone : The ketone analog (propan-1-one) lacks hydrogen-bonding capacity, likely reducing water solubility compared to the alcohol. This substitution also increases lipophilicity, favoring membrane permeability in biological systems .
- Piperazine Substituent : The piperazine derivative (C₁₂H₁₈N₂) introduces a basic amine, enhancing solubility in acidic media and enabling salt formation. Its melting point (42–46°C) suggests moderate crystallinity .
- Dioxane Ring Addition: The dioxane-containing derivative (C₁₅H₂₂O₃) exhibits a higher molecular weight (250.33 vs.
Research and Application Context
- Pharmaceutical Intermediates : Piperazine derivatives are common in drug design (e.g., antipsychotics), suggesting the parent alcohol could serve as a precursor for bioactive molecules .
- Material Science : The dioxane-containing variant’s ether functionality may improve stability in polymer matrices .
Biological Activity
1-(2,5-Dimethylphenyl)propan-1-ol, also known as 2-(2,5-dimethylphenyl)propan-1-ol, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHO, with a molecular weight of approximately 178.27 g/mol. The compound features a propan-1-ol backbone substituted with a 2,5-dimethylphenyl group, which influences its biological activity.
Synthesis Methods:
- Grignard Reactions: A common method involves the reaction of 2,5-dimethylphenylmagnesium bromide with propanal.
- Reduction Reactions: The reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride can yield the desired alcohol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various strains of bacteria and fungi. The structural similarity suggests potential antimicrobial activity for this compound as well.
| Compound | Pathogen Targeted | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory effect observed |
| Related Phenolic Compounds | E. coli | Effective against resistant strains |
Neurotransmitter Interaction
The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have demonstrated affinity for serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders.
Case Study:
A study explored the effects of structurally related compounds on neurotransmitter reuptake inhibition. Results showed that modifications in the alkyl chain significantly influenced binding affinity and inhibitory potency at serotonin transporters (SERT).
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can lead to significant changes in biological effects.
| Substituent | Biological Effect |
|---|---|
| Methyl (at 2 and 5 positions) | Enhanced antimicrobial activity |
| Hydroxyl Group (at para position) | Increased interaction with SERT |
Research Findings
Recent studies have identified that slight modifications in the structure of phenolic compounds can lead to significant changes in their pharmacological profiles. For example:
- Compounds with additional hydroxyl groups exhibited increased antioxidant properties.
- The introduction of halogen substituents has been linked to enhanced antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 1-(2,5-dimethylphenyl)propan-1-ol, and how can purity be optimized?
- Methodology :
- Reduction of ketone precursors : A common approach involves reducing 1-(2,5-dimethylphenyl)propan-1-one (CAS 2142-73-6, ) using agents like NaBH₄ or LiAlH₄. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like over-reduction or esterification.
- Purification : Reverse-phase HPLC (e.g., Newcrom R1 column, ) can isolate the target compound from impurities. Solvent selection (e.g., acetonitrile/water gradients) and column temperature (25–40°C) are critical for resolution.
- Yield optimization : Monitor reaction progress via TLC or GC-MS ().
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 1-(2,5-dimethylphenyl)ethanol, ). Key signals include the hydroxyl proton (δ ~1.5–2.0 ppm, broad) and aromatic protons (δ ~6.5–7.5 ppm).
- IR spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z 178.26 (calculated for C₁₁H₁₆O) ( ).
Q. What computational tools predict the physicochemical properties of this compound?
- Methodology :
- Thermodynamic properties : Use Joback and Crippen methods ( ) to estimate:
- Boiling point: 518.71 K (calculated)
- LogP (octanol/water): 2.506 (predicts moderate lipophilicity)
- Solubility : LogWS = -3.08 (Crippen method, ) suggests low aqueous solubility, guiding solvent selection for biological assays.
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what techniques validate chiral separation?
- Methodology :
- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during reduction of the ketone precursor, inspired by methods for analogous amines ().
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose derivatives) and polar solvents ( ). Compare retention times with racemic standards.
- Circular dichroism (CD) : Confirm enantiomer-specific optical activity (e.g., Cotton effects at 220–250 nm).
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points)?
- Methodology :
- Experimental validation : Reproduce melting point measurements using differential scanning calorimetry (DSC). Literature reports ( ) cite Tfus = 255.10 ± 0.70 K; discrepancies may arise from polymorphic forms or impurities.
- Quantum mechanical calculations : Compare computed (e.g., Gaussian) and experimental ΔfH°gas (-148.72 kJ/mol, ) to assess data reliability.
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodology :
- Derivatization : Synthesize analogs (e.g., 3-amino derivatives, ) and test antichlamydial or receptor-binding activity ().
- Molecular docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock. Correlate logP and PSA ( ) with membrane permeability.
- In vitro assays : Use UV-Vis spectroscopy ( ) to monitor metabolic stability in liver microsomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
